Cas no 586330-18-9 (tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate)
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
- 1H-INDAZOLE-1-CARBOXYLIC ACID,3-IODO-6-NITRO-,1,1-DIMETHYLETHYL ESTER
- tert-butyl 3-iodo-6-nitroindazole-1-carboxylate
- 3-Iodo-6-nitro-indazole-1-carboxylic acid tert-Butyl ester
- AG-L-59911
- AK137794
- CTK7G3782
- KB-32300
- QC-8555
- SureCN3964153
- W11666
- SCHEMBL3964153
- AS-68833
- tert-Butyl3-iodo-6-nitro-1H-indazole-1-carboxylate
- EN300-7365970
- 586330-18-9
- MFCD11976294
- DTXSID60724457
- DA-42023
- AKOS015994947
- CS-0047094
- 1-Boc-3-iodo-6-nitroindazole
- LDINLYRPDJPXTG-UHFFFAOYSA-N
-
- MDL: MFCD11976294
- Inchi: 1S/C12H12IN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3
- InChI Key: LDINLYRPDJPXTG-UHFFFAOYSA-N
- SMILES: IC1C2C=CC(=CC=2N(C(=O)OC(C)(C)C)N=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 388.98725g/mol
- Monoisotopic Mass: 388.98725g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 89.9Ų
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149932-1g |
tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate |
586330-18-9 | 95% | 1g |
$*** | 2023-03-31 | |
| abcr | AB462460-250 mg |
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate; . |
586330-18-9 | 250MG |
€186.90 | 2023-07-18 | ||
| abcr | AB462460-1 g |
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate; . |
586330-18-9 | 1g |
€472.20 | 2023-07-18 | ||
| Chemenu | CM149932-5g |
tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate |
586330-18-9 | 95% | 5g |
$746 | 2021-08-05 | |
| Alichem | A269001425-5g |
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate |
586330-18-9 | 95% | 5g |
$813.96 | 2023-09-01 | |
| eNovation Chemicals LLC | D954837-250mg |
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate |
586330-18-9 | 95% | 250mg |
$230 | 2024-06-07 | |
| eNovation Chemicals LLC | D954837-1g |
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate |
586330-18-9 | 95% | 1g |
$505 | 2024-06-07 | |
| eNovation Chemicals LLC | D954837-5g |
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate |
586330-18-9 | 95% | 5g |
$975 | 2023-09-04 | |
| eNovation Chemicals LLC | D954837-10g |
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate |
586330-18-9 | 95% | 10g |
$1895 | 2023-09-04 | |
| eNovation Chemicals LLC | K56531-1g |
3-Iodo-6-nitro-indazole-1-carboxylic acid tert-butyl ester |
586330-18-9 | 95% | 1g |
$880 | 2024-05-25 |
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate Suppliers
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Introduction to Tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS No. 586330-18-9)
Tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS No. 586330-18-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of both tert-butyl and iodo substituents, along with the nitro group, imparts unique reactivity and functionality, making it a valuable tool for researchers exploring novel therapeutic agents.
The molecular framework of Tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate consists of a heterocyclic indazole core, which is a well-documented scaffold in medicinal chemistry due to its ability to interact with biological targets. The indazole ring system is further modified by the introduction of an iodine atom at the 3-position and a nitro group at the 6-position, enhancing its potential as a pharmacophore. Additionally, the tert-butyl ester group at the 1-position provides stability and facilitates further chemical modifications, making it an ideal candidate for synthetic applications.
In recent years, there has been a surge in research focused on indazole derivatives due to their broad spectrum of biological activities. These derivatives have shown promise in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The specific modifications present in Tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate make it particularly interesting for investigating mechanisms of action and developing new drug candidates.
The synthesis of Tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the iodine atom at the 3-position is typically achieved through halogenation reactions, while the nitro group is often incorporated via nitration processes. The tert-butyl ester group is commonly formed through esterification reactions, which can be carried out under various conditions depending on the specific synthetic route chosen.
One of the most compelling aspects of this compound is its utility as a building block for more complex molecules. The presence of both electrophilic and nucleophilic centers allows for diverse functionalization strategies, enabling chemists to design molecules with tailored properties. For instance, the iodine atom can be readily displaced by nucleophiles through cross-coupling reactions such as Suzuki or Stille couplings, while the nitro group can be reduced to an amine or converted into other functional groups like azides or hydrazines.
The pharmaceutical industry has shown particular interest in Tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate due to its potential as a precursor for drug candidates targeting neurological disorders. Recent studies have highlighted the role of indazole derivatives in modulating neurotransmitter systems, suggesting their therapeutic relevance in conditions such as depression and epilepsy. The structural features of this compound make it an attractive candidate for further exploration in this area.
In addition to its pharmaceutical applications, Tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate has found utility in materials science and agrochemical research. Its unique chemical properties make it a valuable intermediate for synthesizing advanced materials with specific functionalities. Researchers are exploring its potential use in developing novel polymers and coatings that exhibit enhanced durability and chemical resistance.
The growing interest in Tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate underscores its importance as a versatile building block in organic synthesis. As our understanding of its reactivity and biological activity continues to expand, so too will its applications across various scientific disciplines. The compound's ability to serve as a scaffold for designing new molecules with tailored properties makes it an indispensable tool for chemists and researchers worldwide.
The future prospects for Tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate are bright, with ongoing research efforts aimed at uncovering new synthetic pathways and expanding its applications. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the development of novel therapeutics and advanced materials based on this versatile compound.
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